REACTION_CXSMILES
|
[CH3:1][NH:2][N:3]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4]1.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]=[C:22]=[O:23])=[CH:17][CH:16]=1>ClCCCl>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([NH:21][C:22](=[O:23])[N:2]([N:3]2[C:12](=[O:13])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[CH:4]2)[CH3:1])=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CNN1C=NC2=CC=CC=C2C1=O
|
Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 72 hours
|
Duration
|
72 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with ether
|
Type
|
TEMPERATURE
|
Details
|
The organic mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC(N(C)N1C=NC2=CC=CC=C2C1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |